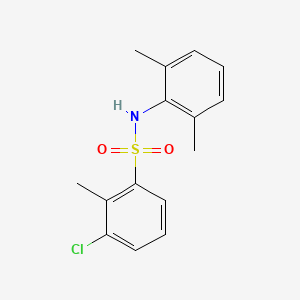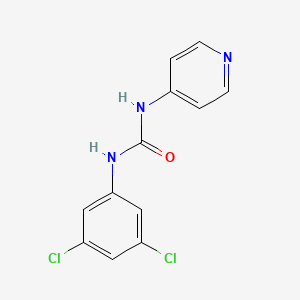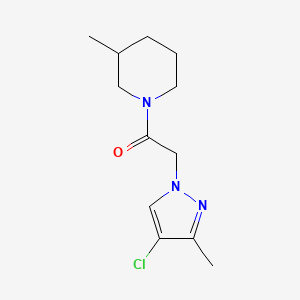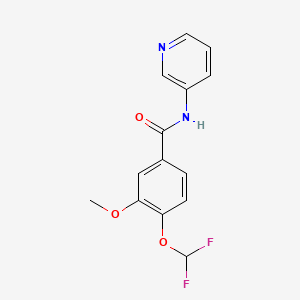![molecular formula C14H24N2O3 B10967623 1-acetyl-N-[1-(tetrahydrofuran-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10967623.png)
1-acetyl-N-[1-(tetrahydrofuran-2-yl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
The synthesis of 1-acetyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of piperidine derivatives with oxolane and acetylating agents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
1-acetyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1-acetyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-acetyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-acetyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxamide: Similar in structure but lacks the acetyl and oxolane groups, leading to different chemical and biological properties.
N-acetylpiperidine: Contains the acetyl group but lacks the oxolane moiety, resulting in different reactivity and applications.
Oxolane-substituted piperidines: These compounds have the oxolane group but may differ in other substituents, affecting their overall properties.
The uniqueness of 1-acetyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics .
Properties
Molecular Formula |
C14H24N2O3 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-acetyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H24N2O3/c1-10(13-4-3-9-19-13)15-14(18)12-5-7-16(8-6-12)11(2)17/h10,12-13H,3-9H2,1-2H3,(H,15,18) |
InChI Key |
XLKNVMXUNXWSMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2CCN(CC2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10967544.png)
![N-(2-methoxyphenyl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B10967547.png)

![1-{4-[(4-Cyclohexylpiperazin-1-yl)carbonyl]piperidin-1-yl}ethanone](/img/structure/B10967556.png)


![2-(2-Chloro-5-methylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B10967565.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10967577.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B10967583.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)furan-2-carboxamide](/img/structure/B10967596.png)



